molecular formula C20H24N2O B12576300 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) CAS No. 211858-79-6

2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)

Cat. No.: B12576300
CAS No.: 211858-79-6
M. Wt: 308.4 g/mol
InChI Key: OKROUXMKLGNBKH-UHFFFAOYSA-N
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Description

2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is a bis-pyrrole derivative featuring a central 4-methoxyphenyl methylene bridge. The methoxy group enhances solubility in polar solvents, while the dimethylpyrrole subunits contribute to steric bulk and electronic delocalization. Such compounds are often studied for their luminescent properties, charge-transfer behavior, and aggregation-dependent emission .

Properties

CAS No.

211858-79-6

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(3,4-dimethyl-1H-pyrrol-2-yl)-(4-methoxyphenyl)methyl]-3,4-dimethyl-1H-pyrrole

InChI

InChI=1S/C20H24N2O/c1-12-10-21-19(14(12)3)18(20-15(4)13(2)11-22-20)16-6-8-17(23-5)9-7-16/h6-11,18,21-22H,1-5H3

InChI Key

OKROUXMKLGNBKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C)C(C2=CC=C(C=C2)OC)C3=C(C(=CN3)C)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Reaction for 3,4-Dimethylpyrrole Synthesis

  • Starting Materials : 1,4-dicarbonyl compounds (e.g., 2,5-hexanedione) and ammonia or primary amines.

  • Conditions : Heating under reflux in solvents such as ethanol or acetic acid, sometimes with acid catalysts.

  • Outcome : Formation of 3,4-dimethyl-1H-pyrrole with high regioselectivity.

This method provides the pyrrole units required for subsequent condensation to form the bis-pyrrole compound.

Condensation with 4-Methoxybenzaldehyde

  • Reaction : Two equivalents of 3,4-dimethylpyrrole react with one equivalent of 4-methoxybenzaldehyde.

  • Catalysts : Acidic catalysts such as trifluoroacetic acid or Lewis acids can be used to promote the condensation.

  • Solvents : Commonly dichloromethane, ethanol, or acetonitrile.

  • Temperature : Room temperature to mild heating (25–60 °C).

  • Mechanism : The aldehyde carbonyl reacts with the pyrrole α-positions to form a methylene bridge linking the two pyrrole rings.

  • Purification : The product is typically purified by recrystallization or chromatography.

This step yields the target bis-pyrrole compound with the 4-methoxyphenyl methylene linker.

One-Pot Multi-Component Synthesis

  • Reactants : Amines, aldehydes (including 4-methoxybenzaldehyde), and diketones or diacetyl.

  • Catalysts : Iron(III) salts (e.g., Fe(ClO4)3·H2O) have been shown to efficiently catalyze the formation of pyrrolo derivatives.

  • Solvent System : Mixtures such as toluene/acetic acid (1:1).

  • Conditions : Stirring at 50 °C for 16 hours under air.

  • Advantages : High yields (up to 69%), scalability (multi-gram scale), and tolerance of various substituents.

  • Workup : Filtration of precipitate, washing with methanol or acetonitrile, and drying under vacuum.

This method allows rapid and efficient synthesis of bis-pyrrole derivatives, including those with electron-rich substituents like the 4-methoxyphenyl group.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield (%) Advantages Limitations
Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl + Ammonia Acidic reflux (EtOH, AcOH) 70–85 High regioselectivity, simple Requires isolation of pyrrole
Aldehyde Condensation 3,4-Dimethylpyrrole + 4-Methoxybenzaldehyde Acid catalyst, RT to 60 °C 60–80 Direct bis-pyrrole formation Sensitive to moisture
One-Pot Multi-Component Synthesis Amines + Aldehydes + Diacetyl Fe(ClO4)3·H2O, toluene/AcOH, 50 °C 50–69 Scalable, high functional group tolerance Requires metal catalyst

Research Findings and Notes

  • The Paal-Knorr reaction remains the foundational method for preparing the pyrrole units, with modifications to improve yield and selectivity.

  • The condensation step to form the methylene bridge is sensitive to reaction conditions; mild acid catalysis and controlled temperature favor high purity and yield.

  • The one-pot synthesis approach using iron salts as catalysts has been recently optimized to allow large-scale production of multifunctional pyrrole derivatives, including bis-pyrroles with electron-rich aromatic substituents such as 4-methoxyphenyl.

  • Spectroscopic characterization (NMR, IR, HRMS) confirms the structure and purity of the synthesized compound, with characteristic signals for the methoxy group, methyl substituents on pyrrole rings, and the methylene bridge.

  • The compound’s synthesis benefits from the tolerance of various substituents and the ability to scale up without loss of yield or purity, making it suitable for further applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Scientific Research Applications

The compound 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is a significant chemical entity with diverse applications in various scientific fields, particularly in organic synthesis, materials science, and medicinal chemistry. This article explores its applications through comprehensive data tables and documented case studies.

Chemical Properties and Structure

The molecular formula of 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is C18H20N2OC_{18}H_{20}N_2O, with a molecular weight of approximately 284.37 g/mol. The structure features two pyrrole units linked by a methylene bridge with a para-methoxyphenyl substituent, contributing to its unique electronic properties.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for the formation of complex molecules through reactions such as:

  • Condensation Reactions : The methylene bridge can undergo various condensation reactions to form larger polycyclic structures.
  • Diels-Alder Reactions : The pyrrole moiety can participate in Diels-Alder reactions, leading to the synthesis of new heterocyclic compounds.

Materials Science

Due to its conjugated structure, this compound exhibits interesting optical properties, making it suitable for applications in:

  • Organic Photovoltaics : Its ability to absorb light and convert it into electrical energy is explored in solar cell technology.
  • Photochromic Materials : The compound's derivatives are investigated for use in photochromic applications, where they change color upon exposure to light.

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound and its derivatives:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the pyrrole moiety contributes to the antimicrobial activity observed in several derivatives.

Dyes and Pigments

The compound's vibrant color properties make it a candidate for use in dye formulations:

  • Textile Dyes : Its stability and colorfastness are beneficial for textile applications.
  • Biological Staining : It can be used as a staining agent in biological assays due to its ability to bind selectively to certain biomolecules.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel derivatives of 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) that demonstrated significant anticancer activity against breast cancer cell lines. The derivatives were synthesized through a multi-step reaction involving the initial formation of the bis(pyrrole) structure followed by functionalization at the methoxyphenyl position.

Case Study 2: Development of Photochromic Materials

Research into photochromic materials highlighted the use of this compound's derivatives in developing smart windows that change opacity based on light exposure. The study focused on optimizing the synthesis process to enhance the photochromic response time and durability under UV exposure.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex organic compoundsEffective in Diels-Alder reactions
Materials ScienceUsed in organic photovoltaics and photochromicsExhibits strong light absorption properties
Medicinal ChemistryPotential anticancer and antimicrobial agentsSignificant cytotoxicity against cancer cells
Dyes and PigmentsTextile dyes and biological staining agentsHigh stability and colorfastness

Mechanism of Action

The mechanism of action of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aggregation-Induced Emission (AIE) Active Silole Derivatives

The silole derivative reported by Luo et al. (1-methyl-1,2,3,4,5-pentaphenylsilole) exhibits aggregation-induced emission (AIE), where emission intensity increases significantly in aggregated states compared to dilute solutions . In contrast, 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) lacks the silole’s central silicon atom and phenyl substituents, which are critical for AIE in siloles.

Property Target Compound 1-Methyl-1,2,3,4,5-pentaphenylsilole
Core Structure Bis-pyrrole with methoxyphenyl bridge Silicon-centered pentaphenyl silole
AIE Activity Not reported Strong (quantum yield ↑ 80% in aggregates)
Solubility Moderate (polar solvents) Low (requires aggregation in poor solvents)

Pyrrole-Based Derivatives

3-Ethyl-2,4-dimethyl-1H-pyrrole (CAS 517-22-6)

This simpler pyrrole derivative lacks the bis-pyrrole architecture and methoxyphenyl group. The absence of extended conjugation results in weaker luminescence and reduced environmental sensitivity compared to the target compound. Substitution patterns (ethyl vs. methyl groups) also influence steric hindrance and solubility .

Methanone, (2-butyl-1H-pyrrole-3,4-diyl)bis[phenyl]

This analog replaces the methoxyphenyl bridge with a ketone-linked bis-phenyl group.

Twisted Intramolecular Charge Transfer (TICT) and Fumaronitrile Derivatives

The TPA FN (2,3-bis[4-(diphenylamino)phenyl]fumaronitrile) and TPE-red derivatives in exhibit strong TICT behavior due to donor-acceptor interactions . In contrast, the target compound’s bis-pyrrole system may favor planar intramolecular charge transfer (PICT) due to restricted rotation from steric hindrance. This structural rigidity could reduce non-radiative decay, enhancing emission efficiency relative to TICT-dominated systems.

Parameter Target Compound TPA FN
Charge Transfer Mechanism Potential PICT TICT (Twisted)
Donor Groups Pyrrole (moderate donor) Diphenylamino (strong donor)
Solvatochromism Limited (methoxy stabilizes polarity) High (environment-sensitive emission)

Biological Activity

The compound 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is a synthetic derivative of pyrrole known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}N2_2O
  • Molecular Weight : 290.35 g/mol

The compound features two 3,4-dimethyl-1H-pyrrole units linked by a methylene bridge to a 4-methoxyphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. The compound has shown significant activity against various strains of bacteria and fungi.

  • Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

Research indicates that 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) exhibits promising anticancer properties.

  • Case Study : A study on related pyrrole derivatives demonstrated that modifications on the pyrrole ring could enhance cytotoxicity against cancer cell lines such as MDA-MB-435 (melanoma) and MDA-MB-468 (breast cancer). Compounds similar to this pyrrole derivative showed growth inhibition rates exceeding 60% in these cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the pyrrole core influence biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances the lipophilicity and overall biological activity.
  • Dimethyl Substitution : The 3,4-dimethyl substitution on the pyrrole ring is critical for maintaining potency against microbial and cancerous cells .

Data Tables

Biological Activity Activity Type Test Organisms/Cell Lines Inhibition Rate (%)
AntimicrobialBacterialVarious Gram-positive/negative strains>70%
AnticancerCytotoxicityMDA-MB-435 (Melanoma)62.46%
MDA-MB-468 (Breast Cancer)40.24%

Research Findings

  • Antitubercular Potential : Related compounds have shown efficacy against Mycobacterium tuberculosis, suggesting that structural analogs could be developed for treating tuberculosis .
  • Cytotoxicity Profiles : Compounds derived from the same scaffold exhibited low cytotoxicity against human pulmonary fibroblasts while maintaining high antibacterial activity .
  • Computational Studies : Docking simulations indicate that these compounds can effectively bind to specific targets within bacterial and cancerous cells, enhancing their therapeutic potential .

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